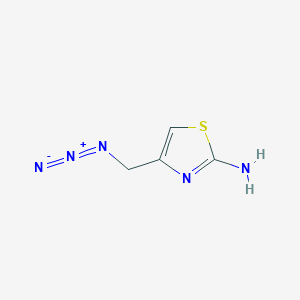

4-(Azidomethyl)-2-thiazolamine

Description

4-(Azidomethyl)-2-thiazolamine (CAS 640767-57-3) is a heterocyclic compound with the molecular formula C₄H₅N₅S and a molecular weight of 155.18 g/mol . Its structure comprises a thiazole ring substituted with an azidomethyl group (-CH₂N₃) at position 4 and an amine (-NH₂) at position 2. The azide group confers unique reactivity, enabling applications in click chemistry and bioconjugation . This compound’s physicochemical properties include a polar surface area (PSA) of 117.63 Ų and a calculated LogP of 0.92, indicating moderate hydrophobicity .

Properties

CAS No. |

640767-57-3 |

|---|---|

Molecular Formula |

C4H5N5S |

Molecular Weight |

155.18 g/mol |

IUPAC Name |

4-(azidomethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C4H5N5S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2,(H2,5,8) |

InChI Key |

JMWPVNJNIAEMID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-thiazolamine typically involves the introduction of an azido group into a thiazole ring. One common method is the nucleophilic substitution reaction where a halomethylthiazole is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for 4-(Azidomethyl)-2-thiazolamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azide group.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-thiazolamine can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Triphenylphosphine in tetrahydrofuran (THF).

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-2-thiazolamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.

Biology: Potential use in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-thiazolamine largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of 2-thiazolamine derivatives are highly dependent on substituents at position 3. Key analogues include:

Key Observations :

Physicochemical Properties

Notable Trends:

- Azidomethyl vs. Trifluoromethyl : The azide’s polar nature reduces LogP compared to the -CF₃ group.

- Aryl Derivatives : Higher molecular weights (e.g., 331.23 g/mol for bromobiphenyl analogue) correlate with increased LogP and decreased solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.